4-(Cyclopropylsulfonyl)benzoic acid
Overview
Description
4-(Cyclopropylsulfonyl)benzoic acid is a chemical compound with the molecular formula C10H10O4S . It has a molecular weight of 226.25 g/mol . The IUPAC name for this compound is 4-cyclopropylsulfonylbenzoic acid .
Molecular Structure Analysis
The InChI code for 4-(Cyclopropylsulfonyl)benzoic acid is1S/C10H10O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2,(H,11,12)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-(Cyclopropylsulfonyl)benzoic acid has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 226.02997997 g/mol . The topological polar surface area is 79.8 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications
Bio-Potent Sulfonamides
Research conducted by Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating their potential for antimicrobial activities. These compounds, including derivatives of 4-(Cyclopropylsulfonyl)benzoic acid, were characterized by analytical and spectroscopic data and evaluated for their antimicrobial efficiency through the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).
Drug Metabolism
A study by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, an antidepressant, identifying a metabolic pathway leading to a benzoic acid derivative. This research highlights the role of enzymes like CYP2D6 in the oxidative metabolism of compounds related to 4-(Cyclopropylsulfonyl)benzoic acid (Hvenegaard et al., 2012).
Electrooxidation Methods
Michman and Weiss (1990) described an electrochemical method for preparing 4-(Di-n-propylsulfamyl)benzoic acid, an important drug. This study's methodology could be relevant for the synthesis of related compounds like 4-(Cyclopropylsulfonyl)benzoic acid (Michman & Weiss, 1990).
EP1 Receptor Antagonists
Research by Naganawa et al. (2006) discovered heteroaryl sulfonamides as new EP1 receptor selective antagonists, including derivatives of benzoic acid. This suggests potential therapeutic applications of compounds like 4-(Cyclopropylsulfonyl)benzoic acid (Naganawa et al., 2006).
C–H Functionalization
Li et al. (2016) focused on the meta-C–H olefination of benzoic acid derivatives, a crucial step in synthesizing complex organic molecules. Their findings could guide the functionalization of similar compounds like 4-(Cyclopropylsulfonyl)benzoic acid (Li et al., 2016).
Non-Covalent Complex Formation
A study by Dikmen (2021) examined the formation of non-covalent complexes between benzoic acid derivatives and alpha cyclodextrin. This research has implications for drug delivery systems using compounds related to 4-(Cyclopropylsulfonyl)benzoic acid (Dikmen, 2021).
Na+/H+ Antiporter Inhibitors
Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines as Na+/H+ exchanger inhibitors, focusing on derivatives of benzoic acid. This research offers insights into the medicinal chemistry of 4-(Cyclopropylsulfonyl)benzoic acid (Baumgarth et al., 1997).
Safety And Hazards
The safety data sheet for 4-(Cyclopropylsulfonyl)benzoic acid indicates that it is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and specific target organ toxicity (repeated exposure, category 1) targeting the lungs . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-cyclopropylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHGPJWPMADJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737316 | |
Record name | 4-(Cyclopropanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylsulfonyl)benzoic acid | |
CAS RN |
1346608-85-2 | |
Record name | 4-(Cyclopropanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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